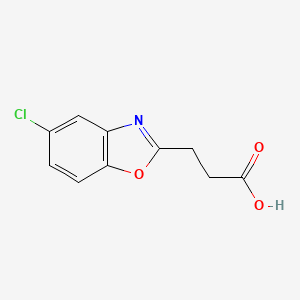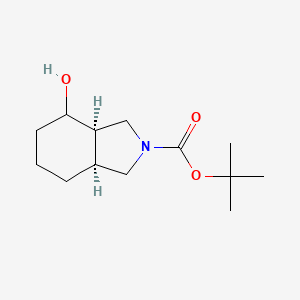
tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is a derivative of isoindole, a bicyclic compound containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate typically involves the reaction of isoindole derivatives with tert-butyl esters. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods are optimized for high yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and design.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3aR,7aS)-4-oxooctahydro-2H-isoindole-2-carboxylate
- tert-Butyl (4aR,8aR)-octahydro-1 (2H)-quinoxalinecarboxylate
- tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate
Uniqueness
tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H23NO3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl (3aR,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10+,11?/m1/s1 |
Clé InChI |
HNXZTSDGBCYUOE-JKIOLJMWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]2CCCC([C@H]2C1)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


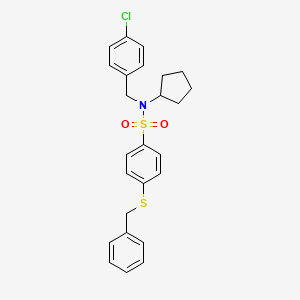
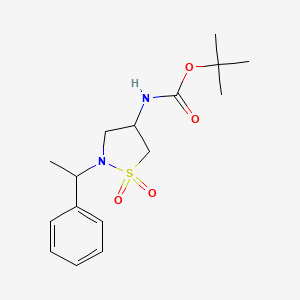
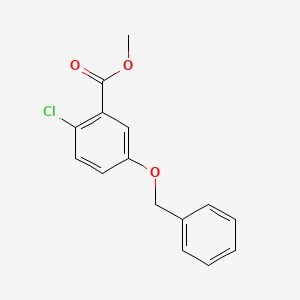


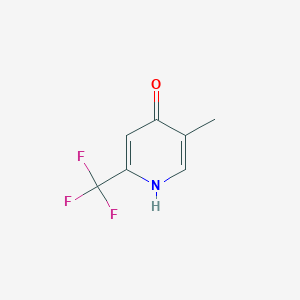

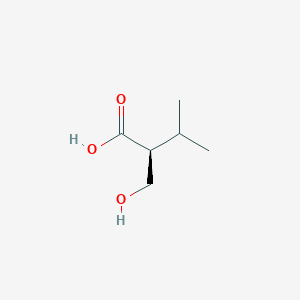
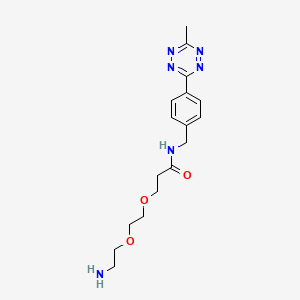
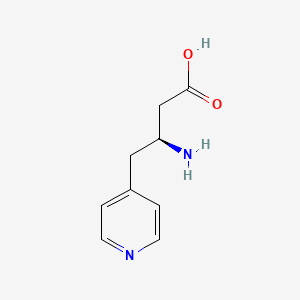
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)

![4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B14039225.png)
